6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Overview
Description
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a piperazine ring further enhances its potential pharmacological properties.
Preparation Methods
The synthesis of 6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate aminopyrazole derivatives with β-diketones under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a halogenated precursor.
Attachment of the fluorophenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to introduce the fluorophenyl group onto the piperazine ring.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.
Chemical Reactions Analysis
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the fluorophenyl group.
Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki and Buchwald-Hartwig couplings, to introduce additional functional groups.
Scientific Research Applications
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one include:
Pyridazinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.
Fluorophenylpiperazine derivatives: These compounds are known for their neuropharmacological activities and are used as ligands for various receptors.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.
Properties
IUPAC Name |
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c25-20-8-4-5-9-21(20)28-10-12-29(13-11-28)22(31)14-18-16-30-23(27-24(18)32)19(15-26-30)17-6-2-1-3-7-17/h1-9,15,18H,10-14,16H2,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOVWWTLGBNTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3CN4C(=C(C=N4)C5=CC=CC=C5)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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